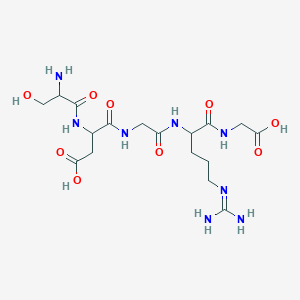

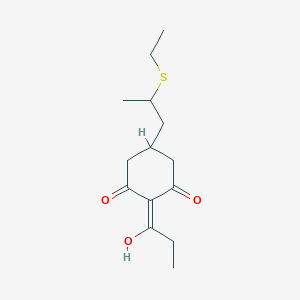

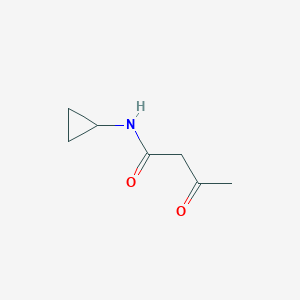

H-丝-天-甘-精-甘-OH

描述

Peptides like "H-Ser-Asp-Gly-Arg-Gly-OH" are synthesized through a series of chemical reactions that link amino acids in a specific sequence. These peptides have diverse functions, including roles in biological signaling and cellular interactions. The detailed characteristics of peptides depend on their amino acid composition and sequence, influencing their synthesis, structure, and reactivity.

Synthesis Analysis

The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS) techniques or enzymatic methods. For instance, the synthesis of the tripeptide Bz-Arg-Gly-Asp(OH) combined chemical and enzymatic methods, indicating a versatile approach for peptide synthesis that could be applicable to "H-Ser-Asp-Gly-Arg-Gly-OH" (Hou et al., 2005).

Molecular Structure Analysis

The molecular structure of peptides is crucial for their biological function and interaction with other molecules. NMR and molecular dynamic simulations provide insights into the conformational analysis of peptides, revealing structures such as beta-turns and hydrogen bond networks essential for their activity (Bogdanowich-Knipp et al., 1999).

Chemical Reactions and Properties

Peptides undergo various chemical reactions, including cyclization, which affects their stability and function. The conversion of peptides to cyclic forms or their degradation products can significantly impact their biological activity, as shown in the study of cyclo-(1,7)-Gly-Arg-Gly-Asp-Ser-Pro-Asp-Gly-OH and its cyclic imide degradation product (Bogdanowich-Knipp et al., 1999).

Physical Properties Analysis

The physical properties of peptides, such as solubility and thermal stability, are influenced by their amino acid composition and sequence. Techniques like IR, NMR, and UV-visible spectroscopy provide insights into the physical characteristics of peptides, including their stability and structure in solution (Djordjevic et al., 1997).

Chemical Properties Analysis

The chemical properties of peptides, such as their reactivity and interaction with other molecules, are crucial for their biological functions. Studies on the hydrogen-bond structures and the stretching frequencies of carboxylic acids provide valuable information on the chemical behavior of peptides, particularly those containing Asp and Glu side chains (Takei et al., 2008).

科学研究应用

1. 构象分析和稳定性

与 H-丝-天-甘-精-甘-OH 结构相关的肽环-(1,7)-甘-精-甘-天-丝-脯-天-甘-OH 已对其构象和稳定性进行了分析。通过 NMR 和分子动力学模拟,发现该肽具有稳定的溶液构象。这项研究有助于了解类似肽的稳定性和构象动力学,这对于设计基于肽的疗法至关重要 (Bogdanowich-Knipp, Jois, & Siahaan, 1999)。

2. 合成肽的结核菌素活性

已经对包括 H-天-甘-甘-丝-谷-丝-谷-甘-OH 在内的合成肽进行了研究,以研究它们的结核菌素活性。这项研究对于开发诊断工具和了解结核病中的免疫反应具有重要意义。研究的肽没有表现出与结核菌素皮试抗原一样多的活性,从而提供了对诊断肽的特异性和设计的见解 (Toida, Yamamoto, Takuma, Suzuki, & Hirata, 1985)。

3. 主要组织相容性复合物同种抗原分析

对小鼠组织相容性抗原氨基末端序列的研究揭示了与 H-丝-天-甘-精-甘-OH 相似的序列。这些发现对于了解免疫识别的分子基础和免疫疗法的开发至关重要 (Uehara, Ewenstein, Martinko, Nathenson, Coligan, & Kindt, 1980)。

4. 谷胱甘肽类似物的合成和活性

对新颖谷胱甘肽类似物(如 H-Glo(-丝-甘-OH)-OH 和 H-Glo(-天-甘-OH)-OH)的合成和活性研究为开发针对特定酶(如人 GST P1-1)的抑制剂提供了宝贵的见解。这对于药物开发和了解酶功能非常重要 (Cacciatore, Caccuri, Di Stefano, Luisi, Nalli, Pinnen, Ricci, & Sozio, 2003)。

安全和危害

未来方向

属性

IUPAC Name |

(3S)-3-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-[[2-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N8O9/c18-8(7-26)14(32)25-10(4-12(28)29)16(34)22-5-11(27)24-9(2-1-3-21-17(19)20)15(33)23-6-13(30)31/h8-10,26H,1-7,18H2,(H,22,34)(H,23,33)(H,24,27)(H,25,32)(H,28,29)(H,30,31)(H4,19,20,21)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLWLKCNNYTXDT-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ser-Asp-Gly-Arg-Gly-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide](/img/structure/B9845.png)

![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)

![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)